Urea, N'-(aminoiminomethyl)-N,N-dimethyl-
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Overview
Description
Urea, N’-(aminoiminomethyl)-N,N-dimethyl- is a derivative of urea, a compound widely used in various fields such as agriculture, medicine, and chemical industries. This specific compound is characterized by its unique structure, which includes an aminoiminomethyl group and two N,N-dimethyl groups attached to the urea backbone. Its unique chemical properties make it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N’-(aminoiminomethyl)-N,N-dimethyl-, can be achieved through several methods. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired product.
Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The isocyanates and carbamoyl chlorides can be generated by reacting the corresponding amine with phosgene, although this method is less environmentally friendly and poses safety concerns .
Industrial Production Methods
Industrial production of N-substituted ureas often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and environmental impact. The use of water as a solvent and the avoidance of hazardous reagents like phosgene are preferred for sustainable industrial production .
Chemical Reactions Analysis
Types of Reactions
Urea, N’-(aminoiminomethyl)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while reduction may produce simpler amine compounds .
Scientific Research Applications
Urea, N’-(aminoiminomethyl)-N,N-dimethyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Urea, N’-(aminoiminomethyl)-N,N-dimethyl- involves its interaction with specific molecular targets. For example, it can act as a substrate for enzymes like urease, which catalyzes the hydrolysis of urea to ammonia and carbonic acid . This interaction is crucial for its biological and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-substituted ureas, such as:
- N-methylurea
- N,N-dimethylurea
- N-phenylurea
Uniqueness
What sets Urea, N’-(aminoiminomethyl)-N,N-dimethyl- apart is its specific structure, which imparts unique chemical properties and reactivity. Its aminoiminomethyl group and N,N-dimethyl groups provide distinct steric and electronic effects, making it valuable for specific applications that other N-substituted ureas may not be suitable for .
Properties
Molecular Formula |
C4H10N4O |
---|---|
Molecular Weight |
130.15 g/mol |
IUPAC Name |
3-methanehydrazonoyl-1,1-dimethylurea |
InChI |
InChI=1S/C4H10N4O/c1-8(2)4(9)6-3-7-5/h3H,5H2,1-2H3,(H,6,7,9) |
InChI Key |
OBZYDQLNWNTOBR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC=NN |
Origin of Product |
United States |
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